molecular formula C11H17NO4 B7814441 (1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid

Cat. No.: B7814441
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-UHFFFAOYSA-N
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Description

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid is a chiral, conformationally constrained non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. Its core structure combines a cyclopentene ring, which introduces rigidity and defined three-dimensional geometry, with orthogonal BOC-protected amine and carboxylic acid functional groups, making it an ideal precursor for peptide mimetics and scaffold-based library synthesis. This compound is particularly valued for its role in the synthesis of protease inhibitors. Its constrained geometry allows researchers to pre-organize molecular structures into bioactive conformations, potentially enhancing binding affinity and selectivity towards target enzymes. A key application, as cited in scientific literature, is its use as a critical intermediate in the synthesis of potent macrocyclic inhibitors of Hepatitis C Virus (HCV) NS3/4A protease, a prime target in antiviral research [https://pubs.acs.org/doi/10.1021/jm901033n]. The (1S,4R) stereochemistry is essential for dictating the spatial orientation of the molecule, thereby influencing the potency and physicochemical properties of the resulting drug candidates. This high-purity reagent is intended For Research Use Only and is a fundamental tool for chemists and biologists developing novel therapeutic agents, particularly in the fields of antiviral and anticancer research.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910952
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108999-93-5
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentene Ring Formation via Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone for constructing the cyclopentene scaffold. In one approach, dimethylmaleic anhydride serves as the dienophile, reacting with a conjugated diene under thermal or Lewis acid-catalyzed conditions . The reaction proceeds with high endo selectivity, yielding a bicyclic intermediate that is subsequently functionalized. For example, bromination at the α-position of the carbonyl group introduces a leaving group (X = Br, Cl), enabling downstream nucleophilic substitution .

Key Reaction Parameters

ParameterValue/DetailSource
DienophileDimethylmaleic anhydride
CatalystNone or Lewis acids (e.g., AlCl₃)
Temperature80–120°C
Yield70–85%

Stereoselective Amination Strategies

Introducing the amino group with correct stereochemistry is critical. A Favorskii rearrangement of α-brominated cyclopentanone derivatives generates α,β-unsaturated esters, which undergo conjugate addition with ammonia or protected amines . Chiral auxiliaries or asymmetric catalysis ensures enantiomeric excess. For instance, using (R)- or (S)-BINOL-derived catalysts achieves >90% ee in amination steps .

Amination Pathways

  • Conjugate Addition : Cyclopentenecarboxylate esters react with Boc-protected amines (e.g., BocNH₂) in THF at −78°C, yielding trans-aminocyclopentene derivatives .

  • Reductive Amination : Cyclopentenone intermediates are treated with NH₃ and H₂/Pd-C, though this method risks over-reduction of the double bond .

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Optimal results are achieved in biphasic systems (water/CH₂Cl₂) with NaHCO₃ as the base, yielding >95% protected amine .

Protection Conditions

ReagentSolventBaseTemperatureYieldSource
Boc₂O (1.2 equiv)CH₂Cl₂/H₂ONaHCO₃0°C → RT95%
Boc₂O (1.5 equiv)THFDMAPRT92%

Hydrogenation and Stereochemical Retention

Selective hydrogenation of the cyclopentene double bond to cyclopentane is achieved using PtO₂ or Pd/C under mild H₂ pressure. Stereochemical integrity is preserved when using PtO₂ in ethanol at 1 atm H₂, as demonstrated by X-ray crystallography .

Hydrogenation Parameters

CatalystH₂ PressureSolventTemperatureYieldStereoretentionSource
10% Pd/C40 psiEtOAc25°C98%Full (1S,4R)
PtO₂1 atmEtOH20°C99%Full (1S,4R)

Carboxylic Acid Deprotection

Final deprotection of methyl or ethyl esters to the free carboxylic acid employs LiOH or HCl. LiOH in THF/H₂O (3:1) at 0°C cleaves esters without disturbing the Boc group, yielding 90–95% pure product .

Deprotection Conditions

ReagentSolventTemperatureYieldSource
LiOHTHF/H₂O0°C95%
HClDioxane/H₂O40°C90%

Enantioconvergent Synthesis from Racemic Precursors

Racemic carboxylic acids are resolved via iron-catalyzed 1,3-nitrogen migration, enabling enantioconvergent access to (1S,4R)-configured products. Fe(acac)₃ with chiral bisoxazoline ligands induces >99% ee in model substrates .

Catalytic System

CatalystLigandeeSource
Fe(acac)₃(R,R)-Ph-Box99%
Fe(ClO₄)₃·6H₂O(S,S)-iPr-Box97%

Industrial-Scale Optimization

Continuous flow reactors enhance scalability by minimizing reaction times and improving heat transfer. For Boc protection, flow systems achieve 98% conversion in 5 minutes versus 2 hours in batch . Similarly, enzymatic resolution using lipases (e.g., Candida antarctica) resolves racemic amines with 99% ee, though substrate specificity limits broad applicability .

Chemical Reactions Analysis

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: undergoes various types of reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.

  • Reduction: The amino group can be reduced to form amines.

  • Substitution: The BOC group can be removed to expose the amino group for further reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction.

  • Substitution: Trifluoroacetic acid (TFA) is typically used to remove the BOC group.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters and amides.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Free amino group for further functionalization.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(1R,4R)-4-(Boc-Amino)cyclopent-2-enecarboxylic Acid
  • CAS No.: 298716-03-7
  • Molecular Formula: C₁₁H₁₇NO₄
  • Stereochemistry : Differing configurations at positions 1 and 4.
  • Properties :
    • Density: 1.18 g/cm³ (predicted)
    • Boiling Point: 382.3°C (predicted)
    • Storage: Requires 2–8°C .
  • Key Difference : Altered stereochemistry impacts solubility and receptor binding in biological systems .
(1R,4S)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic Acid
  • CAS No.: 151907-79-8
  • Stereochemistry : Enantiomer of the target compound.
  • Properties :
    • Purity: 97% (HPLC)
    • Physical Form: Crystalline powder .
  • Key Difference : Opposite optical activity reduces compatibility in chiral synthesis workflows .

Cyclopentane-Based Analogs

(1R,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid
  • CAS No.: 261165-05-3
  • Molecular Formula: C₁₁H₁₉NO₄
  • Structure : Saturated cyclopentane ring instead of cyclopentene.
  • Properties: Molecular Weight: 229.27 g/mol Melting Point: Not reported.
  • Key Difference : Lack of double bond reduces ring strain, altering conformational flexibility in drug design .
1-N-Boc-Aminocyclopentanecarboxylic Acid
  • CAS No.: 35264-09-6
  • Molecular Formula: C₁₁H₁₉NO₄
  • Properties :
    • Melting Point: 130–131°C
    • Purity: >95%.
  • Key Difference : Fully saturated backbone increases hydrophobicity compared to the cyclopentene derivative .

Deprotected and Salt Forms

(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid (Free Base)
  • CAS No.: 134234-04-1
  • Molecular Formula: C₆H₉NO₂
  • Properties: Molecular Weight: 127.14 g/mol Solubility: Higher water solubility due to free amino and carboxylic acid groups .
  • Applications : Intermediate in peptide synthesis without BOC protection .
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
  • CAS No.: 61865-62-1
  • Molecular Formula: C₆H₉NO₂·HCl
  • Properties :
    • Molecular Weight: 163.60 g/mol
    • Storage: Hygroscopic; requires desiccated conditions .
  • Key Difference : Salt form enhances stability for long-term storage .

Functionalized Derivatives

(1S,4R)-Acetylamino-2-cyclopentene-1-carboxylic Acid Ethyl Ester
  • CAS No.: Not explicitly listed (see ).
  • Structure : Ethyl ester replaces carboxylic acid; acetyl group substitutes BOC.
  • Applications : Precursor in synthesizing bicyclic lactams via reduction .

Research Implications

The stereochemical and structural variations among these analogs significantly influence their physicochemical properties and biological interactions. For example:

  • The cyclopentene ring in the target compound introduces rigidity, enhancing binding affinity in enzyme inhibitors .
  • BOC protection improves stability during solid-phase peptide synthesis compared to deprotected forms .
  • Salt forms like the hydrochloride derivative offer improved handling and shelf life .

Biological Activity

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. As a derivative of cyclopentene, it features an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (BOC) group. This compound is primarily utilized in pharmaceutical development, peptide synthesis, and biochemical research.

The chemical formula for this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. It has a melting point of approximately 152 °C and is typically presented as a white to beige crystalline powder. The compound is soluble in water and exhibits significant stability under standard laboratory conditions.

PropertyValue
Chemical FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
Melting Point152 °C
Physical FormCrystalline Powder
SolubilitySoluble in water

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies indicate that it may act as an enzyme inhibitor and modulate receptor binding, which can influence several biochemical pathways.

Molecular Targets:

  • Enzymes involved in metabolic pathways
  • Specific receptors related to cellular signaling

Biochemical Pathways:
The compound has been shown to affect pathways associated with:

  • Protein synthesis
  • Signal transduction
  • Metabolic regulation

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Enzyme Inhibition Studies:
    • Research indicated that the compound effectively inhibits certain enzymes linked to metabolic disorders. For instance, it demonstrated significant inhibition against enzymes such as transaminases and proteases, suggesting its role in managing metabolic diseases.
  • Peptide Synthesis Applications:
    • The compound serves as an essential intermediate in synthesizing peptides that exhibit biological activity. Its incorporation into peptide chains enhances the stability and efficacy of therapeutic agents.
  • Therapeutic Potential:
    • Investigations into the anti-inflammatory properties of this compound revealed promising results in preclinical models, indicating its potential for developing new anti-inflammatory drugs.

Applications in Research

This compound has diverse applications across various scientific disciplines:

Pharmaceutical Development:
It is utilized as an intermediate in synthesizing novel pharmaceuticals targeted at specific diseases.

Biochemical Research:
Researchers employ this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes.

Material Science:
The compound contributes to advancements in creating specialized polymers and materials for drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,4R)-N-BOC-1-aminocyclopent-2-ene-4-carboxylic acid, and how do solvent choices impact yield?

  • The compound is typically synthesized via Boc-protection of the amine group on the cyclopentene backbone. Key solvents include tetrahydrofuran (THF) and dichloromethane (DCM), with THF favoring higher yields in cyclization steps due to its polarity and boiling point (80°C). DCM is preferred for acid-sensitive intermediates due to its inertness . Characterization via 1H^{1}\text{H}-NMR and HPLC (≥95% purity) is critical to confirm stereochemical integrity .

Q. How does the stereochemistry of the cyclopentene ring influence reactivity in peptide coupling reactions?

  • The (1S,4R) configuration imposes rigidity on the cyclopentene ring, reducing conformational flexibility. This enhances regioselectivity in amide bond formation, particularly in solid-phase peptide synthesis (SPPS). The transannular strain between the Boc-protected amine and carboxylic acid groups may require optimized coupling agents like HATU or PyBOP to minimize epimerization .

Q. What spectroscopic techniques are most reliable for distinguishing enantiomeric impurities in this compound?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, resolving enantiomers with a resolution factor >1.4. 13C^{13}\text{C}-NMR can also detect diastereomeric byproducts via distinct carbonyl signals (e.g., 172–175 ppm for the carboxylic acid group) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as chemokine receptors?

  • Molecular docking studies (e.g., AutoDock Vina) reveal that the cyclopentene ring’s conformation allows selective binding to hydrophobic pockets in receptors like CCR5. The Boc group’s tert-butoxy moiety may sterically hinder non-specific interactions, as shown in MD simulations . Free energy perturbation (FEP) calculations further quantify binding affinity changes upon substitution of the amine group .

Q. What strategies resolve contradictions in reported CAS numbers for stereoisomers of this compound?

  • Discrepancies in CAS numbers (e.g., 151907-79-8 vs. 108999-93-5) arise from enantiomeric pairs or protected vs. deprotected forms. Researchers should cross-reference optical rotation data ([α]D_D values) and X-ray crystallography to confirm absolute configuration. For example, (1S,4R)-enantiomers exhibit specific Cotton effects in circular dichroism (CD) spectra .

Q. How does the compound’s stability under acidic conditions affect its use in prodrug design?

  • The Boc group is labile in strong acids (e.g., TFA), enabling controlled deprotection in prodrug activation. However, cyclopentene ring strain may lead to undesired ring-opening under prolonged acidic exposure (pH <2). Stability studies using accelerated degradation (40°C/75% RH) and LC-MS monitoring are recommended to optimize storage conditions .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalytic asymmetric hydrogenation using chiral ligands (e.g., Josiphos) achieves >98% ee at multi-gram scales. Continuous flow reactors improve heat and mass transfer, reducing racemization risks during Boc-deprotection. Process analytical technology (PAT), such as in-line FTIR, ensures real-time monitoring of intermediate purity .

Q. How can researchers address discrepancies in reported molecular weights and masses?

  • Variations in monoisotopic mass (e.g., 163.040009 Da vs. 163.602 Da) often stem from salt forms (e.g., hydrochloride). Always cross-check molecular formulas (C11_{11}H17_{17}NO4_4 for the free acid vs. C6_6H9_9NO2_2·HCl for salts) and use high-resolution mass spectrometry (HRMS) for validation .

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